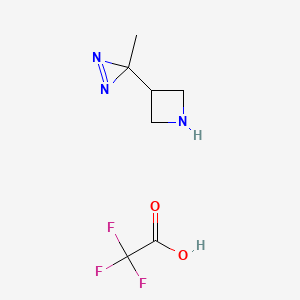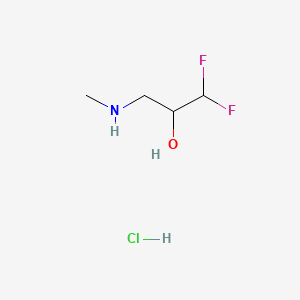
5-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylthiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylthiophene-2-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylthiophene-2-carboxylic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via reaction with fluorenylmethoxycarbonyl chloride in the presence of a base.
Thiophene Derivatization: The thiophene ring is functionalized to introduce the carboxylic acid group at the 2-position and the methyl group at the 3-position.
Coupling Reaction: The protected amino acid derivative is coupled with the functionalized thiophene derivative using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.
Substitution: Piperidine in DMF (dimethylformamide) is used for Fmoc deprotection.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Free amino derivatives.
Applications De Recherche Scientifique
5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylthiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound largely depends on its use in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed to reveal the free amino group, which can then participate in further biochemical interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid
Uniqueness
What sets 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylthiophene-2-carboxylic acid apart is its unique combination of the Fmoc-protected amino group with a thiophene ring, which imparts specific electronic and steric properties that can be advantageous in certain synthetic and research applications.
Propriétés
Formule moléculaire |
C21H17NO4S |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C21H17NO4S/c1-12-10-18(27-19(12)20(23)24)22-21(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,17H,11H2,1H3,(H,22,25)(H,23,24) |
Clé InChI |
QVQXVVJKFGQLGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{4-[(Piperidin-4-yl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride](/img/structure/B13507618.png)


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide hydrochloride](/img/structure/B13507627.png)






![benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B13507667.png)

